![molecular formula C20H25N3O5S2 B4014079 N-{3-[(4-benzoyl-1-piperazinyl)sulfonyl]-2,6-dimethylphenyl}methanesulfonamide](/img/structure/B4014079.png)
N-{3-[(4-benzoyl-1-piperazinyl)sulfonyl]-2,6-dimethylphenyl}methanesulfonamide
Description
Synthesis Analysis
The synthesis of compounds similar to "N-{3-[(4-benzoyl-1-piperazinyl)sulfonyl]-2,6-dimethylphenyl}methanesulfonamide" typically involves nucleophilic substitution reactions, where a benzhydryl-piperazine compound reacts with methyl sulfonyl chloride. Such processes require precise conditions to ensure the correct formation of the desired product, as detailed in the synthesis and structural characterization of 1-benzhydryl-4-methanesulfonyl-piperazine (Naveen et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds containing benzoyl, piperazine, and methanesulfonyl groups often features a combination of rigid and flexible segments, influencing their overall spatial arrangement. The piperazine ring typically adopts a chair conformation, contributing to the molecule's three-dimensional shape and affecting its interactions with other molecules. The geometry around sulfur atoms in such molecules is usually distorted tetrahedral, indicative of their potential reactivity and interaction capabilities (Naveen et al., 2007).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nucleophilic substitutions and interactions with nitric oxide to produce N-nitroso derivatives, highlighting their reactivity and potential utility in synthesizing biologically active molecules (Abdellatif et al., 2014). The presence of the methanesulfonyl group significantly influences the molecule's reactivity, enabling it to undergo further chemical transformations.
Physical Properties Analysis
The physical properties, such as crystallinity and solubility, of compounds like "N-{3-[(4-benzoyl-1-piperazinyl)sulfonyl]-2,6-dimethylphenyl}methanesulfonamide" are crucial for their application in various fields. These properties are determined by the compound's molecular structure, particularly the conformation of its piperazine ring and the geometry around its sulfur atoms (Naveen et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the presence of functional groups such as benzoyl, piperazine, and methanesulfonyl. The interactions among these groups, along with their configurations, play a significant role in determining the compound's behavior in chemical reactions and its potential interactions with biological molecules (Abdellatif et al., 2014).
properties
IUPAC Name |
N-[3-(4-benzoylpiperazin-1-yl)sulfonyl-2,6-dimethylphenyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-15-9-10-18(16(2)19(15)21-29(3,25)26)30(27,28)23-13-11-22(12-14-23)20(24)17-7-5-4-6-8-17/h4-10,21H,11-14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPANGNOVHQLDLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3)C)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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